

The Discovery and Development of Upacicalcet Sodium: A Calcimimetic for Secondary Hyperparathyroidism

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Compound of Interest					
Compound Name:	Upacicalcet sodium				
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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Upacicalcet sodium is a novel, intravenously administered small-molecule calcimimetic approved for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] SHPT is a frequent and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications.[3] Upacicalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses the synthesis and secretion of PTH.[2][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of **Upacicalcet sodium**, presenting key data and experimental methodologies.

Introduction: The Challenge of Secondary Hyperparathyroidism

Secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) is a progressive and debilitating condition. Impaired renal function leads to phosphate retention and



reduced production of active vitamin D, causing hypocalcemia. The parathyroid glands respond by increasing the production and secretion of PTH, leading to a state of chronic overstimulation. Persistently high PTH levels result in abnormal bone turnover, vascular calcification, and an increased risk of cardiovascular events.

Traditional therapies, including phosphate binders and active vitamin D analogs, have limitations. While they can help manage mineral levels, they can also increase the risk of hypercalcemia and hyperphosphatemia. Calcimimetics represent a targeted therapeutic approach. They mimic the effect of calcium on the CaSR, thereby "tricking" the parathyroid gland into reducing PTH secretion without significantly raising systemic calcium and phosphorus levels.[6] Upacicalcet was developed as a next-generation intravenous calcimimetic to address some of the limitations of earlier agents, such as gastrointestinal side effects and adherence issues.[4][6]

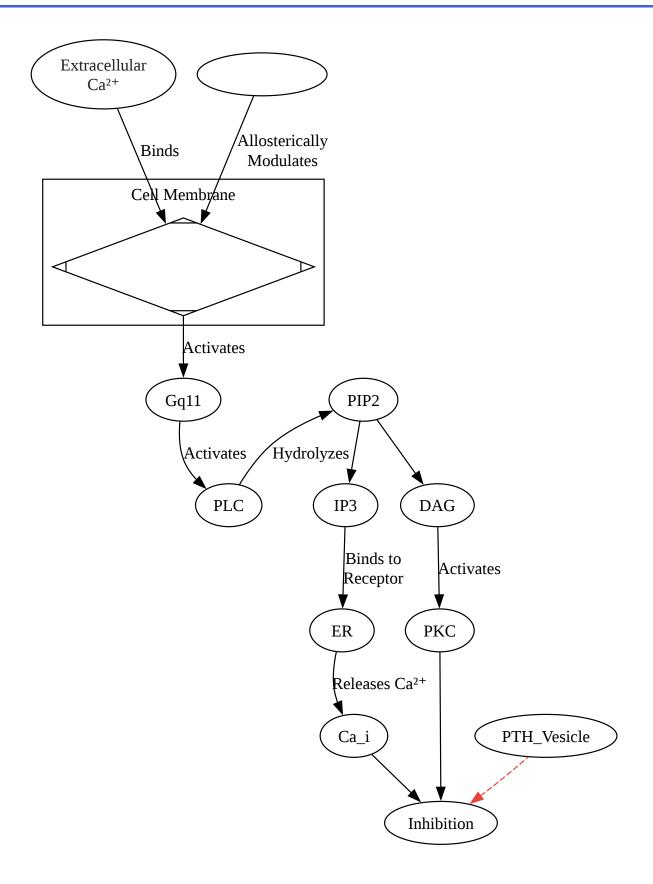
Discovery and Preclinical Development From Flavor Research to a Therapeutic Agent

Interestingly, the development of Upacicalcet, a small molecule with an amino acid structure, originated from research into "kokumi-flavor" taste enhancement.[2][7][8] This unique origin highlights the unexpected pathways of drug discovery. Nonclinical studies established Upacicalcet as a specific, positive allosteric modulator of the human CaSR.[4][5][6]

Mechanism of Action

Upacicalcet binds to the CaSR on parathyroid cells, enhancing its sensitivity to extracellular calcium.[3] This allosteric modulation means that the receptor is activated at lower calcium concentrations than would normally be required, leading to a significant reduction in PTH secretion.[3] Binding studies suggest that Upacicalcet interacts with the amino acid binding site within the CaSR's Venus flytrap domain.[5][9] This activation initiates intracellular signaling cascades that inhibit the synthesis and release of PTH.[3][10]





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Upacicalcet's Mechanism of Action via the CaSR Signaling Pathway.



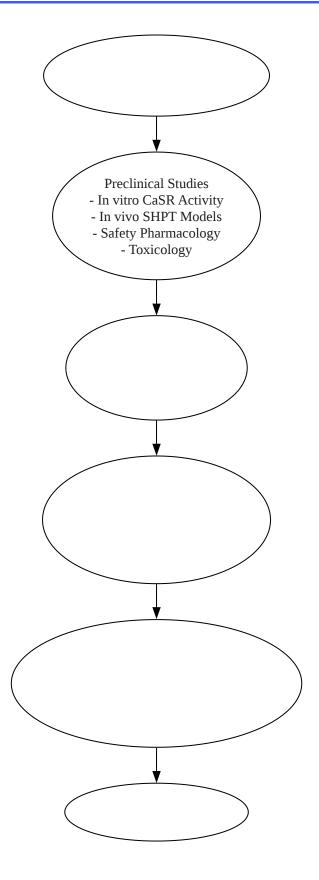
Preclinical Pharmacokinetics and Safety

Non-clinical studies demonstrated that Upacicalcet has low substrate properties for hepatic metabolism and is unlikely to cause significant inhibition or induction of cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[4][6] The binding rate to human plasma proteins is approximately 45%.[4][11] In healthy adults, the drug is primarily excreted unchanged in the urine.[6] This profile is particularly advantageous for an intravenous drug administered to hemodialysis patients, as its clearance is predictable via dialysis.

Clinical Development

Upacicalcet underwent a series of clinical trials in Japan to establish its efficacy and safety profile in hemodialysis patients with SHPT.[2]





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High-Level Clinical Development Workflow for Upacicalcet.



Phase I/II Studies

A first-in-human Phase I study in healthy Japanese adults established the initial pharmacokinetic (PK), pharmacodynamic (PD), safety, and tolerability profile.[6] The plasma concentration of Upacicalcet increased in a dose-dependent manner, with a half-life of approximately 1-2 hours.[6] A dose-dependent decrease in serum intact parathyroid hormone (iPTH) and corrected calcium was observed.[6]

A subsequent Phase I/II study was conducted in Japanese hemodialysis patients with SHPT.[4] This study confirmed the dose-dependent increase in plasma Upacicalcet concentrations.[4] Importantly, it was demonstrated that about 80% of the drug was removed by a single dialysis session, preventing accumulation with repeated administration.[4][11] The study also showed that Upacicalcet effectively lowered serum iPTH and corrected calcium levels in this patient population.[4]

Table 1: Summary of Phase I/II Pharmacokinetic & Pharmacodynamic Findings



Parameter	Finding	Source
Pharmacokinetics		
Dose Proportionality	Plasma concentration increased dose-dependently.	[4][6]
Half-life (Healthy)	~1-2 hours.	[6]
Elimination (Healthy)	Primarily renal excretion of unchanged drug.	[6]
Dialysis Clearance	~80% removed by a single hemodialysis session.	[4][11]
Accumulation	No accumulation observed with repeated administration (3x/week).	[4][11]
Pharmacodynamics		
iPTH Reduction	Dose-dependent decrease in serum iPTH levels.	[4][6]
Calcium Reduction	Dose-dependent decrease in serum corrected calcium.	[4][6]

Phase III Pivotal Trial (AJ1004)

The efficacy and safety of Upacicalcet were definitively established in a multicenter, randomized, double-blind, placebo-controlled Phase 3 study involving 154 SHPT patients on hemodialysis.[1]

- Primary Endpoint: The key goal was the percentage of patients achieving a mean intact PTH
 (iPTH) level between 60–240 pg/mL during weeks 22-24, as recommended by Japanese
 guidelines.[1]
- Results: The primary endpoint was met by a significantly higher percentage of patients in the Upacicalcet group compared to the placebo group.[1] Upacicalcet also led to significant reductions in iPTH and corrected calcium levels compared to placebo.[1]



Table 2: Key Efficacy Results from Phase III Placebo-Controlled Trial

Outcome	Upacicalcet Group	Placebo Group	Between- Group Difference (95% CI)	Source
Primary Endpoint				
% Patients with mean iPTH 60– 240 pg/mL	67.0% (69/103)	8.0% (4/50)	59% (48% to 71%)	[1][12]
Secondary Endpoints				
Change in serum	Significant reduction	-	-	[1]
Change in corrected Calcium	Significant reduction	-	-	[1]
Change in serum Phosphate	Tended to decrease (not statistically significant)	-	-	[1]

Safety and Tolerability

Across clinical trials, Upacicalcet was generally well-tolerated. The incidence of upper gastrointestinal adverse events, such as nausea and vomiting, which are common with oral calcimimetics, was similar between the Upacicalcet and placebo groups in the Phase 3 trial.[12] Hypocalcemia is a known class effect of calcimimetics; in the Phase 3 study, serum corrected calcium concentrations below 7.5 mg/dl were observed in 2% of patients receiving Upacicalcet and none in the placebo group.[12] Careful monitoring of calcium levels is essential during treatment.[3]

Experimental Protocols: Methodological Summaries



Full experimental protocols are proprietary; however, the methodologies can be summarized based on published study descriptions.

In Vitro CaSR Activity Assay

- Objective: To determine the agonistic activity of Upacicalcet on the calcium-sensing receptor.
- Methodology: A common method involves using a stable cell line, such as HEK-293T, engineered to express the human CaSR. The assay measures the accumulation of inositol-1 monophosphate (a downstream product of the Gq/11 pathway) upon receptor activation.
 Cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed concentration of extracellular calcium. The amount of inositol-1 monophosphate produced is then quantified, typically using a competitive immunoassay format (e.g., HTRF or ELISA), to determine the concentration-response curve and calculate parameters like EC50.[9]

Pharmacokinetic Analysis

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Upacicalcet.
- Methodology: In clinical studies, serial blood samples were collected from participants at predefined time points after intravenous administration of Upacicalcet.[4][6] Plasma concentrations of the unchanged drug were measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These concentration-time data were then used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life using non-compartmental analysis.[4]

Pharmacodynamic Analysis

- Objective: To measure the physiological effect of Upacicalcet on key biomarkers of SHPT.
- Methodology: Blood samples were collected at various time points to measure levels of serum iPTH, corrected calcium, and phosphorus.[4] Serum iPTH levels were typically measured using an electrochemiluminescence immunoassay (ECLIA) or a similar immunoassay.[12] Serum calcium was measured and then corrected for serum albumin levels using a standard formula (e.g., Payne's formula).[4] These biomarker levels were then



correlated with the drug's pharmacokinetic profile to understand the exposure-response relationship.

Conclusion

Upacicalcet sodium represents a significant advancement in the management of secondary hyperparathyroidism in hemodialysis patients. Its development from taste-enhancement research to a targeted intravenous therapy showcases an innovative path to drug discovery. By acting as a potent allosteric modulator of the CaSR, Upacicalcet effectively suppresses PTH secretion with a favorable safety profile, particularly regarding gastrointestinal side effects.[2][3] [12] Its pharmacokinetic properties, including predictable clearance by dialysis, make it a well-suited therapeutic option for this specific patient population.[4] The robust clinical data demonstrating its efficacy and safety led to its approval in Japan and ongoing development for other markets.[1][8]

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